1-(4-chlorophenyl)-N-(4-methoxy-2-methylphenyl)methanesulfonamide
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Overview
Description
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a combination of a chlorophenyl group and a methoxy-methylphenyl group linked by a methanesulfonamide moiety. Its molecular formula is C15H16ClNO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE typically involves the following steps:
Formation of the Methanesulfonamide Moiety: This step involves the reaction of methanesulfonyl chloride with an appropriate amine under basic conditions to form the methanesulfonamide intermediate.
Coupling Reaction: The intermediate is then coupled with 4-chlorophenyl and 4-methoxy-2-methylphenyl groups using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANAMINE: Similar structure but lacks the sulfonamide group.
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANOL: Contains a hydroxyl group instead of the sulfonamide group.
Uniqueness
(4-CHLOROPHENYL)-N-(4-METHOXY-2-METHYLPHENYL)METHANESULFONAMIDE is unique due to its methanesulfonamide moiety, which imparts distinct chemical and biological properties. This functional group enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H16ClNO3S |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methoxy-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-11-9-14(20-2)7-8-15(11)17-21(18,19)10-12-3-5-13(16)6-4-12/h3-9,17H,10H2,1-2H3 |
InChI Key |
IRJUHBVFVHXPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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